

"6-Bromo-2,3-difluorobenzaldehyde" CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-2,3-difluorobenzaldehyde**

Cat. No.: **B1336277**

[Get Quote](#)

An In-depth Technical Guide to **6-Bromo-2,3-difluorobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Overview

6-Bromo-2,3-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring bromine and fluorine atoms, imparts distinct electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development. The presence of multiple halogen substituents makes it an attractive starting material for creating diverse molecular frameworks through various coupling reactions and functional group transformations, particularly in the fields of medicinal chemistry and agrochemical research.[\[1\]](#)

CAS Number: 360576-04-1[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Chemical and Physical Properties

6-Bromo-2,3-difluorobenzaldehyde is typically a white to pale brown crystalline solid at room temperature.[\[4\]](#) It is soluble in common organic solvents, which facilitates its use in a variety of reaction conditions.[\[1\]](#) A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	360576-04-1	[2][3][4][6]
Molecular Formula	C ₇ H ₃ BrF ₂ O	[3][4][5][6]
Molecular Weight	221.00 g/mol	[3][5][6][7][8]
Appearance	White to cream or pale brown crystals or powder	[4]
Melting Point	39 - 43 °C	[2][8]
Boiling Point	225.7 °C (Predicted)	[8]
Purity	≥97.5%	[4][5][6]
SMILES	FC1=C(F)C(C=O)=C(Br)C=C1	[4]
InChI Key	LAVPYRPTHABUAD-UHFFFAOYSA-N	[4]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **6-bromo-2,3-difluorobenzaldehyde** was not found in the available literature, a highly probable synthetic route can be inferred from established methods for analogous bromo-difluorobenzaldehydes.[9][10] The most common approach involves directed ortho-metallation of a suitable precursor followed by formylation.

Representative Experimental Protocol: Directed Ortho-Metalation

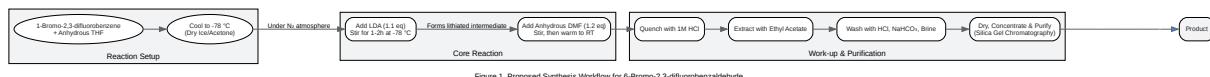
This protocol is a representative example based on the synthesis of structurally similar compounds, such as 3-bromo-2,6-difluorobenzaldehyde, and should be adapted and optimized for the specific target molecule.[10] The proposed precursor is 1-bromo-2,3-difluorobenzene.

Reaction Scheme: 1-bromo-2,3-difluorobenzene → (LDA, THF, -78 °C) → Intermediate Lithiated Species → (DMF, -78 °C to RT) → **6-bromo-2,3-difluorobenzaldehyde**

Materials and Equipment:

- 1-bromo-2,3-difluorobenzene
- Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Tetrahydrofuran (THF)
- 1M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate and Hexane for extraction and chromatography
- Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon line, low-temperature bath (e.g., dry ice/acetone)

Procedure:


- Reaction Setup: A dry, nitrogen-flushed round-bottom flask is charged with 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
- Lithiation: Lithium diisopropylamide (LDA) solution (1.0-1.1 eq) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1-2 hours to ensure the formation of the lithiated intermediate.
- Formylation: Anhydrous DMF (1.1-1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. After the addition is complete, the reaction is allowed to stir for another 30-60 minutes at -78 °C before being allowed to warm slowly to room temperature.
- Work-up: The reaction is quenched by the slow addition of 1M HCl. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic

layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

- Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., an ethyl acetate/hexane gradient) to yield the pure **6-bromo-2,3-difluorobenzaldehyde**.^[10]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the proposed synthesis.

[Click to download full resolution via product page](#)

Caption: Figure 1. Proposed Synthesis Workflow for **6-Bromo-2,3-difluorobenzaldehyde**.

Applications in Research and Drug Development

6-Bromo-2,3-difluorobenzaldehyde is a versatile intermediate with significant potential in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.^[8]

- Pharmaceutical Synthesis: It is utilized as a key intermediate for APIs targeting the central nervous system (CNS) and for antipsychotic medications.^[8] The bromo- and fluoro-substituents provide handles for further chemical modification and can enhance metabolic stability or receptor binding affinity of the final molecule.
- Cross-Coupling Reactions: The bromine atom is well-suited for participation in various cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings.^[8] These reactions are fundamental in constructing biaryl systems, which are common scaffolds in many bioactive molecules.

- Agrochemical Research: The halogenated aromatic core is a valuable feature in the design of novel herbicides and fungicides, where it can contribute to increased efficacy and metabolic stability.[8]

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS) for **6-bromo-2,3-difluorobenzaldehyde** are not widely published in publicly accessible literature. However, such data can typically be requested from commercial suppliers upon purchase.[11] Researchers should perform their own analytical characterization to confirm the identity and purity of the material before use.

Safety and Handling

6-Bromo-2,3-difluorobenzaldehyde is classified as an irritant. Proper safety precautions must be observed during handling and storage. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3]

Hazard Category	GHS Classification & Precautionary Statements	Reference(s)
Pictogram	Warning	[3]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[3]
Prevention	P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.	[2] [3]
First Aid (Eyes)	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.	[2] [3]
First Aid (Skin)	IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse.	[2] [3]
First Aid (Inhalation)	IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.	[2] [3]
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage	[2] [8]

temperature: 2-8°C under an inert gas atmosphere.

Disposal	Dispose of contents/container to an approved waste disposal plant.	[2]
----------	--	-----

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 6-Bromo-2,3-difluorobenzaldehyde [oakwoodchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. guidechem.com [guidechem.com]
- 4. H31855.06 [thermofisher.com]
- 5. 6-Bromo-2,3-difluorobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 6. calpaclab.com [calpaclab.com]
- 7. store.p212121.com [store.p212121.com]
- 8. 6-Bromo-2,3-difluorobenzaldehyde [myskinrecipes.com]
- 9. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
- To cite this document: BenchChem. ["6-Bromo-2,3-difluorobenzaldehyde" CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1336277#6-bromo-2-3-difluorobenzaldehyde-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com